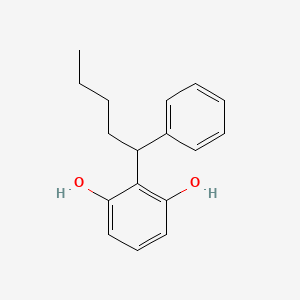
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene is an organic compound with a unique structure that includes an azide group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene typically involves the reaction of a suitable cyclohexene derivative with an azide source. One common method is the nucleophilic substitution reaction where a halogenated cyclohexene reacts with sodium azide in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be potentially explosive under certain conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Sodium azide in DMF is a typical reagent for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene involves the reactivity of the azide group. The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. These reactions are highly specific and efficient, making the compound valuable in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-N-(propan-2-yl)propanamide: Another azide-containing compound with different structural features.
1,3,5-Triazine derivatives: Compounds with azide groups that exhibit different reactivity and applications.
Uniqueness
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure combined with the azide group. This combination provides distinct reactivity and potential for diverse applications compared to other azide-containing compounds .
Propriétés
Numéro CAS |
64374-22-7 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-(2-azidopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17N3/c1-8-4-6-9(7-5-8)10(2,3)12-13-11/h4,9H,5-7H2,1-3H3 |
Clé InChI |
JOUXLUCWAFOYDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


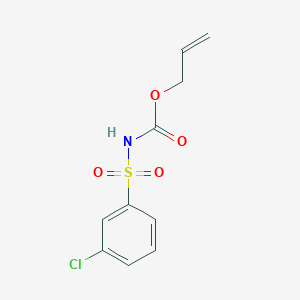
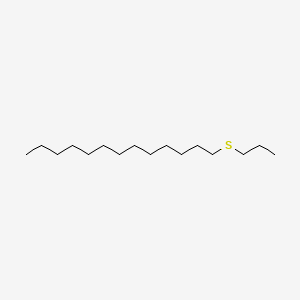
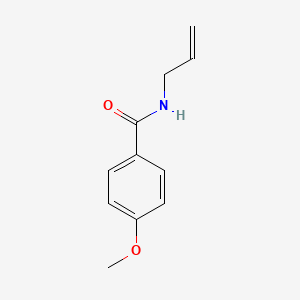
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

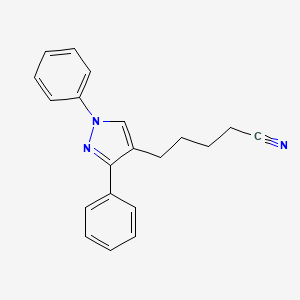
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

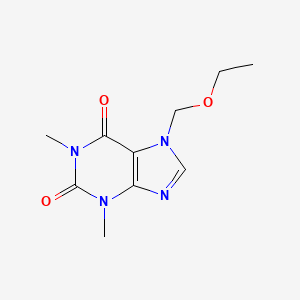


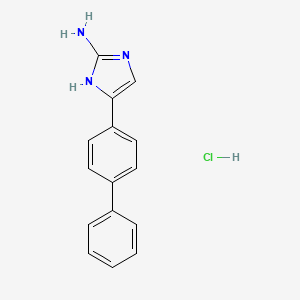
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
